

Technical Support Center: SC-53116 (Thy-1/CD90, clone OX7) Antibody

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Compound of Interest		
Compound Name:	SC-53116	
Cat. No.:	B1680874	Get Quote

This guide provides troubleshooting advice for researchers encountering issues with the **SC-53116** antibody, particularly when used on mouse tissue. The following information is designed to help you identify and resolve common experimental problems.

Frequently Asked Questions (FAQs) Q1: Why am I seeing no specific signal or extremely high background with the sc-53116 antibody on my mouse tissue?

The most probable cause is the "Mouse-on-Mouse" (MOM) staining issue. The **sc-53116** (clone OX7) is a mouse monoclonal antibody.[1][2] When you use a secondary antibody that detects mouse immunoglobulins (e.g., Goat anti-Mouse IgG) on mouse tissue, the secondary antibody cannot distinguish between your primary antibody (**sc-53116**) and the endogenous mouse IgG naturally present in the tissue sample.[3] This results in high, uniform background staining that can obscure any specific signal, making it appear as if the antibody is not working. [4][5]

A critical control experiment is to stain a tissue section with only the secondary antibody. If you observe staining, it confirms that the secondary antibody is binding to endogenous components in the mouse tissue.[4][5]



Q2: How can I solve the "Mouse-on-Mouse" (MOM) staining problem?

Several strategies can mitigate or eliminate MOM-related background:

- Use a MOM Blocking Kit: This is the most common and effective solution. These kits typically use a blocking agent, such as monovalent F(ab) fragments of an anti-mouse antibody, to bind to and "hide" the endogenous mouse IgGs in the tissue before the primary antibody is applied.[3]
- Use a Directly Conjugated Primary Antibody: Eliminate the need for a secondary antibody altogether by using a version of the **sc-53116** antibody that is directly conjugated to a detection molecule (e.g., HRP, FITC, or an Alexa Fluor® dye). Santa Cruz Biotechnology provides **sc-53116** in several directly conjugated formats.[2][6]
- Switch to a Primary Antibody from a Different Host Species: If possible, find an antibody
 against your target (Thy-1/CD90) that was raised in a different species, such as a rabbit or
 goat.[3] This avoids the MOM issue entirely.
- Perfuse the Animal: Before tissue fixation, perfuse the mouse with ice-cold PBS to wash out blood, which is a major source of endogenous IgGs.[4]

Q3: What are the recommended starting dilutions and positive controls for sc-53116?

It is crucial to optimize the antibody concentration for your specific application and tissue. Always refer to the manufacturer's datasheet for the most up-to-date information.



Parameter	Recommendation	Source
Host Species	Mouse (Monoclonal IgG1 κ)	[2]
Reactivity	Mouse, Rat, Human	[1][2]
Western Blotting	Starting Dilution: 1:200 (Range: 1:100-1:1000)	[6]
Immunohistochemistry (IHC-P)	Starting Dilution: 1:50 (Range: 1:50-1:500)	[6]
Immunofluorescence (IF)	Starting Dilution: 1:50 (Range: 1:50-1:500)	[6]
Suggested Positive Controls	Mouse brain extract, Rat brain extract, CTLL-2 cell lysate	[6]

Q4: I've tried a MOM protocol, but I'm still seeing little to no signal. What other general issues could be the cause?

If you have addressed the MOM issue and still face problems, consider these common troubleshooting steps for immunohistochemistry:

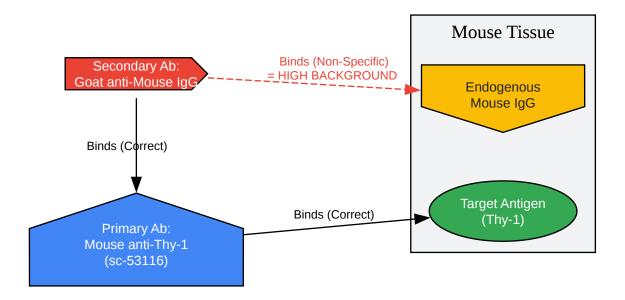
- Antigen Retrieval: Fixation can create cross-links that mask the target epitope.[7] Ensure you
 are performing heat-induced epitope retrieval (HIER) with an appropriate buffer (e.g., 10 mM
 Sodium Citrate, pH 6.0) or enzymatic retrieval.[7][8] The optimal method is antigendependent and may require optimization.
- Antibody Validation: Confirm that the antibody is validated for your specific application. The sc-53116 datasheet confirms its suitability for IHC on paraffin-embedded sections (IHC-P).[2]
 [6]
- Fixation: Over-fixation can permanently mask epitopes, while under-fixation can lead to poor tissue morphology. Optimize the fixation time and method for your tissue type.[8]



- Antibody Storage and Handling: Ensure the antibody has been stored correctly at 4°C and has not been frozen, as this can lead to degradation.[6][9] Avoid repeated freeze-thaw cycles.
- Target Expression: Verify that your target protein, Thy-1 (CD90), is expected to be present in
 the specific mouse tissue and cell type you are examining. Using a recommended positive
 control tissue (like mouse brain) is essential to confirm your protocol and the antibody's
 activity.[5][6]

Visual Troubleshooting Guides

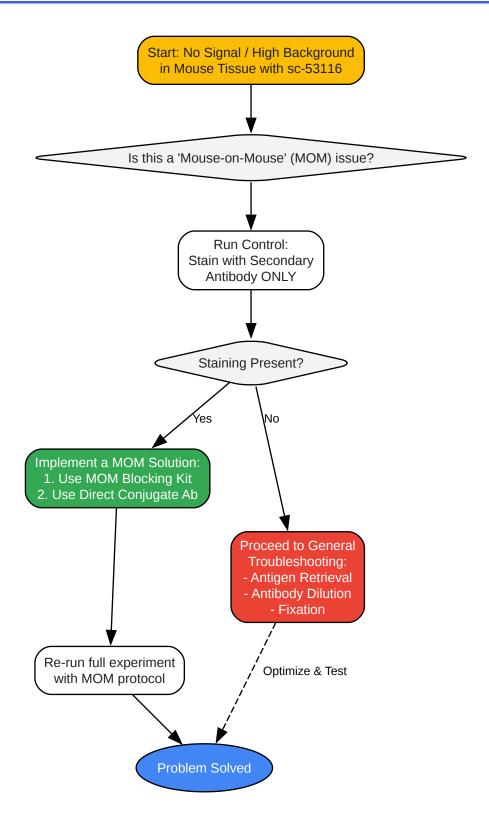
The following diagrams illustrate the core problem and a suggested workflow to resolve it.



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Caption: The "Mouse-on-Mouse" problem: Secondary antibody binds to both the primary antibody and endogenous IgG.





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Caption: Troubleshooting workflow for the **sc-53116** antibody in mouse tissue.



Experimental Protocols

Protocol 1: Recommended IHC-P Staining Protocol with MOM Blocking

This protocol provides a general framework. Incubation times and reagent concentrations may require optimization.

- · Deparaffinization and Rehydration:
 - Immerse slides in Xylene (or a substitute) 2 times for 5 minutes each.
 - Hydrate through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
 - · Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
 - Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
 - Allow slides to cool to room temperature for at least 20 minutes.
 - Rinse with PBS or TBS.
- Peroxidase Block (for HRP-based detection):
 - Incubate sections in 3% Hydrogen Peroxide (H₂O₂) for 10 minutes to block endogenous peroxidase activity.[5]
 - Rinse with PBS/TBS.
- Mouse-on-Mouse (MOM) Blocking:
 - Follow the specific instructions for your chosen MOM kit. This typically involves:
 - Incubating the tissue with a protein-concentrate or serum block.



- Incubating with the MOM IgG blocking reagent for 30-60 minutes.
- Do not rinse before adding the primary antibody unless specified by the kit manufacturer.
- Primary Antibody Incubation:
 - Dilute the sc-53116 antibody to its optimal concentration (start at 1:50) in the diluent recommended by your MOM kit or a standard antibody diluent.
 - Apply to sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
 - Rinse slides 3 times with PBS/TBS-Tween.
- Secondary Antibody and Detection:
 - Follow the instructions for your MOM detection kit, which will include a specialized polymer-based HRP anti-mouse reagent.
 - Incubate with the detection reagent for the recommended time.
 - Rinse slides 3 times with PBS/TBS-Tween.
- Chromogen and Counterstain:
 - Apply DAB or other chromogen and monitor for signal development.
 - · Rinse with distilled water.
 - Counterstain with Hematoxylin.
 - Rinse, dehydrate, clear, and mount.

Protocol 2: Negative Control for Confirming MOM Issue

This essential control verifies that your secondary antibody is the source of background.

 Follow steps 1-3 of the protocol above (Deparaffinization, Antigen Retrieval, Peroxidase Block).



- SKIP the MOM blocking and primary antibody incubation steps.
- Apply a standard (non-MOM) anti-mouse secondary antibody at its usual concentration.
- Proceed with the detection, chromogen, and counterstain steps.
- Result Interpretation: If staining is observed in the absence of a primary antibody, it confirms non-specific binding of the secondary antibody to the mouse tissue, validating the need for a MOM-specific protocol.

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